molecular formula C16H17N5O5 B1194546 TLR7 agonist T7 CAS No. 1062444-54-5

TLR7 agonist T7

Cat. No. B1194546
M. Wt: 359.342
InChI Key: ATISKRYGYNSRNP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

  • The synthesis of TLR7 agonists like T7 often involves the creation of compounds within certain heterocyclic chemical series, such as imidazoquinolines. These compounds are synthesized for their potential immune system activation properties, making them candidates for vaccine adjuvants or therapeutic agents for autoimmune diseases (Bou Karroum et al., 2019).

Molecular Structure Analysis

  • The molecular structure of TLR7 agonists is crucial for their activity. For instance, modifications on the imidazoquinoline scaffold can lead to TLR7-antagonistic compounds. This demonstrates the importance of molecular structure in determining the function of these compounds (Shukla et al., 2012).

Chemical Reactions and Properties

  • The chemical properties of TLR7 agonists are influenced by their interaction with the receptor. For example, structural analysis has shown how these compounds bind to the TLR7 binding pocket, revealing insights into their mechanism of action and how they induce immune responses (Tojo et al., 2020).

Physical Properties Analysis

  • The physical properties, such as water solubility and stability, of TLR7 agonists are important for their biological activity and delivery. Enhanced water solubility and stability can be achieved by conjugating small molecule TLR7 ligands to polysaccharides, improving their immunostimulatory potency (Shinchi et al., 2015).

Chemical Properties Analysis

  • TLR7 agonists' chemical properties, such as their potency and selectivity, are critical for their effectiveness. For instance, specific analogues substituted with aminopropyl appendages at certain positions displayed dominant TLR8-agonistic activity, indicating the nuanced chemical properties that dictate their biological role (Beesu et al., 2017).

Scientific Research Applications

  • TLR7/8 agonists, including T7, are potential therapeutic agents for treating immune disorders. They exhibit potent antiviral activity, regulate anti-tumor immune responses, and have been used as adjuvants to improve vaccine immunogenicity (Huang, Zhang, & Lu, 2021).

  • TLR7 agonists like T7 are used in clinical treatments such as for genital warts caused by HPV, actinic keratosis, and superficial basal cell carcinoma. They are also under clinical trials for use in lung cancer, as antiviral therapy, and as immune modulators in asthma and allergies (Sun et al., 2007).

  • TLR7 agonists have potential in allergic disease treatment but are limited by systemic activity leading to side effects. Novel TLR7 agonists with reduced systemic exposure are being developed to address this issue (Biffen et al., 2012).

  • In lung cancer, TLR7 agonists can enhance antitumor immune responses but also stimulate TLR7-expressing tumor cells. High TLR7 expression in lung cancer is associated with poor outcomes and resistance to chemotherapy (Dajon, Iribarren, & Cremer, 2015).

  • TLR7 agonists are approved for cancer treatment and act by stimulating dendritic cells, NK cells, and antigen-specific T cells. They are being tested as vaccine adjuvants in clinical trials. However, systemic application of TLR7 agonists has shown limited efficacy due to toxicity (Kobold, Wiedemann, Rothenfusser, & Endres, 2014).

  • TLR7 agonists like imiquimod are used for treating (pre-)cancerous skin lesions. They induce an immune response and have potential applications in treating various other skin diseases (Novak, Yu, Bieber, & Allam, 2008).

  • Reprogramming TLR7 signaling can enhance antitumor immune responses by increasing the sensitivity of dendritic cells. This has implications for immunotherapy of cancer (Hotz et al., 2016).

  • Novel TLR7 antagonists have been developed as therapeutic agents for autoimmune diseases like SLE. These antagonists were designed by modifying potent TLR7 agonists (Mukherjee et al., 2020).

  • TLR7/8 agonists are promising candidates for enhancing cancer immunotherapy and have been used as stand-alone immunotherapeutics or vaccine adjuvants (Smits, Ponsaerts, Berneman, & Van Tendeloo, 2008).

  • Systemic cancer therapy with TLR7 agonists can be improved by addressing TLR tolerance, suggesting new strategies for cancer immunotherapy (Bourquin et al., 2011).

Safety And Hazards

TLR7 agonist T7 is toxic and contains a pharmaceutically active ingredient. It should only be handled by personnel trained and familiar with handling potent active pharmaceutical ingredients. It is a moderate to severe irritant to the skin and eyes .

Future Directions

The development of TLR7 agonist T7 delivery systems and co-delivery with other types of therapies, particularly checkpoint inhibitors, cancer vaccines, and chemotherapeutics, can yield impressive anti-cancer effects . These advances provide promising future directions for the use of TLR7 agonist T7 in cancer immunotherapy .

properties

IUPAC Name

4-[[6-amino-2-(2-methoxyethoxy)-8-oxo-7H-purin-9-yl]methyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N5O5/c1-25-6-7-26-15-19-12(17)11-13(20-15)21(16(24)18-11)8-9-2-4-10(5-3-9)14(22)23/h2-5H,6-8H2,1H3,(H,18,24)(H,22,23)(H2,17,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATISKRYGYNSRNP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOC1=NC(=C2C(=N1)N(C(=O)N2)CC3=CC=C(C=C3)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N5O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

TLR7 agonist T7

Citations

For This Compound
12
Citations
Y Hu, L Tang, Z Zhu, H Meng, T Chen, S Zhao… - Journal of Translational …, 2020 - Springer
… We chemically synthesized a novel TLR7 agonist T7-EA and studied its drug characterizations in vitro and in vivo. We evaluated the potential of T7-EA to be used as an adjuvant in an …
Number of citations: 21 link.springer.com
X Wang, Y Liu, Y Diao, N Gao… - Journal of …, 2018 - … -medicine.biomedcentral.com
Vaccines play increasingly important roles in cancer treatment due to their advantages of effective targeting and few side effects. Our laboratory has attempted to construct vaccines by …
G Lin, X Wang, W Yi, C Zhang… - Journal of …, 2015 - … -medicine.biomedcentral.com
The immune non-recognition is often the underlying cause of failure in tumor immunotherapeutic. This is because most tumor-related antigens are poorly immunogenic, and fail to …
XD Wang, NN Gao, YW Diao, Y Liu, D Gao… - World Journal of …, 2015 - ncbi.nlm.nih.gov
AIM: To investigate the effects of our tumor vaccines on reversing immune tolerance and generating therapeutic response. METHODS: Vaccines were synthesized by solid phase using …
Number of citations: 20 www.ncbi.nlm.nih.gov
N Zhang, G Jin, Z Jin, B Liu, B Peng, N Gao… - Xi bao yu fen zi Mian …, 2016 - europepmc.org
Objective To investigate the synergistic anti-breast cancer effect of Toll-like receptor 7 agonist T7-ethacrynic acid conjugate (T7-EA) in combination with receptor-tyrosine-kinase-like …
Number of citations: 2 europepmc.org
A Kaur, J Rathee, R Kanwar, D Kaushik… - Colloids and Surfaces A …, 2022 - Elsevier
The use of multiple Toll-Like Receptor (TLR) agonists as vaccine adjuvants has been proved to be beneficial against various diseases. Polymeric nanoparticles (Nps) provide wide …
Number of citations: 3 www.sciencedirect.com
S Zhang, Y Liu, J Zhou, J Wang, G Jin… - International Journal of …, 2022 - mdpi.com
Mucin 1 (MUC1) has received increasing attention due to its high expression in breast cancer, in which MUC1 acts as a cancer antigen. Our group has been committed to the …
Number of citations: 5 www.mdpi.com
I Veneziani, C Alicata, L Moretta, E Maggi - Biomedicines, 2022 - mdpi.com
Toll-like receptors (TLRs) are the most well-defined pattern recognition receptors (PRR) of several cell types recognizing pathogens and triggering innate immunity. TLRs are also …
Number of citations: 2 www.mdpi.com
L Cui, X Wang, D Zhang - Frontiers in Cell and Developmental Biology, 2021 - frontiersin.org
Gastric cancer (GC) is one of the most common cancers in the world, and the incidence of gastric cancer in Asia appears to increase in recent years. Although there is a lot of …
Number of citations: 26 www.frontiersin.org
Y Osawa, T Ohtake, D Suto, T Akita, H Yamada… - Internal …, 2023 - jstage.jst.go.jp
Objective One of the therapeutic goals for chronic infection with hepatitis B virus is the clearance of hepatitis B surface antigen (HBsAg) from the blood, as a high load of HBsAg has …
Number of citations: 1 www.jstage.jst.go.jp

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